molecular formula C7H4INO4 B2599564 5-Iodo-6-nitro-1,3-benzodioxole CAS No. 7106-74-3

5-Iodo-6-nitro-1,3-benzodioxole

Cat. No.: B2599564
CAS No.: 7106-74-3
M. Wt: 293.016
InChI Key: IHRDPDCTXSIYFC-UHFFFAOYSA-N
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Description

5-Iodo-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C7H4INO4 and a molecular weight of 293.02 g/mol It is characterized by the presence of an iodine atom and a nitro group attached to a benzodioxole ring

Preparation Methods

The synthesis of 5-Iodo-6-nitro-1,3-benzodioxole typically involves the iodination and nitration of 1,3-benzodioxole. The process can be summarized as follows:

    Nitration: The nitration step involves the introduction of a nitro group (-NO2) to the iodinated benzodioxole. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

5-Iodo-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Iodo-6-nitro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-6-nitro-1,3-benzodioxole involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

5-Iodo-6-nitro-1,3-benzodioxole can be compared with other similar compounds, such as:

    5-Iodo-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitro-1,3-benzodioxole:

    1,3-Benzodioxole: The parent compound without any substituents, used as a starting material for the synthesis of various derivatives.

The presence of both iodine and nitro groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

5-iodo-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRDPDCTXSIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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